molecular formula C14H10F3NO3 B2606922 6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338783-19-0

6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2606922
CAS No.: 338783-19-0
M. Wt: 297.233
InChI Key: NYZVOKKBFUJNPZ-UHFFFAOYSA-N
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Description

6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.233. The purity is usually 95%.
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Scientific Research Applications

Scaffold for Piperidines Cationic TpMo(CO)2(dihydropyridine) complexes, derived from derivatives similar to 6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid, are significant in the regio- and stereo-controlled construction of trisubstituted piperidines. These scaffolds enable the preparation of 2,3,6- or 2,5,6-trisubstituted-1,2,3,6-tetrahydropyridines through a controlled demetalation process (Moretto & Liebeskind, 2000).

Coordination Polymers and Photophysical Properties Derivatives of 3,5-dihydroxy benzoic acid, akin to the structure of this compound, have been used in the synthesis of lanthanide coordination compounds. These compounds are noted for their photophysical properties and the creation of intriguing molecular arrays, signifying their potential in materials science and optics (Sivakumar et al., 2011).

Catalytic Applications in Water Oxidation Pyridinecarboxylate ligands, related to this compound, form the basis of organometallic iridium catalysts. These catalysts are highly efficient in the oxidative splitting of water to O2, a process crucial for energy production and storage. Their high turnover frequency (TOF) values indicate significant potential in catalysis (Bucci et al., 2012).

Reactivity in Coordination Polymers Pyridinecarboxylic acid derivatives demonstrate reactivity with Zn(II) salts to form coordination polymers and metallomacrocycles, suggesting potential in the design of new materials with specific properties (Ghosh et al., 2004).

Properties

IUPAC Name

6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-3-1-2-9(6-11)7-18-8-10(13(20)21)4-5-12(18)19/h1-6,8H,7H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZVOKKBFUJNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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